molecular formula C24H25N3O5S2 B2956604 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide CAS No. 952843-69-5

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide

Cat. No.: B2956604
CAS No.: 952843-69-5
M. Wt: 499.6
InChI Key: QILRFJYJXOPHOD-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex structure that incorporates a phenylthiophene scaffold linked to a piperidine ring via a sulfonyl carboxamide group. The presence of the thiophene ring is a common motif in many biologically active compounds and pharmaceuticals . Compounds with similar structural features, particularly those containing the thiophene carboxamide group, have been investigated for various therapeutic applications. Research on analogous molecules has indicated potential value in areas such as antiviral agents, with some thiophene derivatives being studied for activity against flavivirus infections . Other related structures have been identified as inhibitors of critical enzymes, such as coagulation factor X, suggesting potential applications in modulating hemostasis and thrombosis pathways . The primary value of this compound is as a sophisticated chemical intermediate or a reference standard for researchers exploring structure-activity relationships (SAR) in drug discovery programs. It is intended for use in in vitro assays and preclinical research to elucidate novel biological pathways and identify potential therapeutic targets. This product is provided "For Research Use Only (RUO)" and is strictly not intended for human or veterinary diagnostic or therapeutic use, or for any form of personal consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-32-18-9-11-19(12-10-18)34(30,31)27-13-5-8-17(15-27)23(29)26-24-20(22(25)28)14-21(33-24)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,17H,5,8,13,15H2,1H3,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILRFJYJXOPHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and enzyme inhibitory activities, supported by research findings and case studies.

  • Molecular Formula : C20H22N2O4S
  • Molecular Weight : 386.5 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have demonstrated that compounds similar to N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine derivatives exhibit significant antibacterial properties. For instance, a series of synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other strains . The presence of piperidine and sulfonamide functionalities is believed to enhance their antibacterial efficacy.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Research indicates that piperidine derivatives are often associated with anticancer properties, as they can inhibit tumor growth and proliferation through various mechanisms, including the inhibition of specific kinases . In particular, compounds with similar structures have shown promise in inhibiting RET kinase activity, which is crucial in cancer cell signaling pathways .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors are valuable in managing conditions like kidney stones and peptic ulcers.

Study 1: Antibacterial Screening

A study synthesized several piperidine-based compounds and assessed their antibacterial efficacy. Among these, the most active compounds demonstrated strong inhibitory effects against urease and AChE, indicating a broad pharmacological profile .

Study 2: Antitumor Effects

In another investigation, derivatives of thiophenes were tested for their antitumor potential. The results indicated that certain modifications to the thiophene ring significantly enhanced the compounds' ability to inhibit cancer cell growth, suggesting that the incorporation of the phenylthiophene moiety could be beneficial for developing new anticancer agents .

Data Summary Table

Activity Type Target Efficacy Reference
AntibacterialSalmonella typhiModerate to strong
AntibacterialBacillus subtilisModerate to strong
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibitor
Enzyme InhibitionUreaseStrong inhibitor
AntitumorRET KinaseModerate to high potency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

  • Compound 8g (2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide) :

    • Shares the 4-methoxyphenyl sulfonyl piperidine moiety but replaces the thiophene with a 1,3,4-oxadiazole ring.
    • The oxadiazole’s electron-withdrawing nature may enhance metabolic stability compared to the thiophene, which is more electron-rich. However, the thiophene in the target compound could improve lipophilicity, favoring membrane permeability .
    • Melting point (104–106°C) and yield (89%) for 8g suggest robust synthetic feasibility, which may extend to the target compound if similar reaction conditions are used .
  • 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Features a pyrrolidone core instead of thiophene.

Sulfonyl-Containing Analogues

  • Sch225336 (CB2-selective bis-sulfone): A bis-sulfone compound with demonstrated cannabinoid receptor affinity. The target compound’s single sulfonyl group on the piperidine may reduce off-target effects compared to Sch225336’s dual sulfonyl motifs, which could enhance receptor selectivity . The 4-methoxy group in the target compound’s sulfonyl substituent may modulate electronic effects differently than the bis-sulfone’s methoxy and sulfonyl groups, impacting binding kinetics .
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide (ML267): A piperidine-carboxamide derivative with a pyridine substituent.

Carboxamide-Linked Derivatives

  • 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331): Contains a dihydropyridine core with a thioether linkage. The target compound’s thiophene-carboxamide system may offer superior conformational rigidity, improving target engagement compared to AZ331’s flexible thioether chain .
  • N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)piperidine-4-carboxamide: Lacks the sulfonyl group but shares the piperidine-carboxamide backbone.

Key Comparative Data

Parameter Target Compound Compound 8g Sch225336 AZ331
Core Structure Thiophene 1,3,4-Oxadiazole Bis-sulfone phenyl Dihydropyridine
Sulfonyl Group 4-Methoxyphenyl-sulfonyl piperidine Present Dual sulfonyls Absent
Melting Point Not reported 104–106°C Not reported Not reported
Yield Not reported 89% Not reported Not reported
Key Functional Groups Carbamoyl, sulfonyl, carboxamide Thio-propanamide Methanesulfonamide Cyano, thioether

Research Findings and Implications

  • Synthetic Feasibility : High yields (e.g., 89% for 8g) in analogous compounds suggest viable routes for the target compound’s synthesis, particularly using sulfonylation and heterocycle-forming reactions .
  • Target Selectivity: The sulfonyl-piperidine motif may confer selectivity for sulfhydryl-dependent targets, distinguishing it from non-sulfonylated carboxamide derivatives .

Q & A

Q. What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound likely involves multi-step protocols, such as:
  • Step 1 : Formation of the thiophene-carbamoyl core via condensation of 3-amino-5-phenylthiophene-2-carboxamide with a suitable electrophile (e.g., chloroformate).
  • Step 2 : Introduction of the piperidine-3-carboxamide moiety through nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
  • Step 3 : Sulfonylation of the piperidine nitrogen with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or DMAP).
    Optimization may include solvent selection (e.g., DMF for polar intermediates), temperature control to minimize side reactions, and purification via column chromatography or recrystallization .

Table 1 : Example Synthetic Routes for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (%)Reference
Amide couplingEDCI/HOBt, DMF, RT65–78
Sulfonylation4-Methoxyphenylsulfonyl chloride, pyridine82

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify proton environments (e.g., sulfonyl group at δ 3.8–4.2 ppm) and carbon backbone.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z calculated for C₃₂H₃₀N₄O₅S₂: 622.16).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer conditions, and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside cell-based assays.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., ANOVA) to account for inter-experiment variability.
  • Structural Analog Comparison : Test derivatives (e.g., varying sulfonyl or piperidine groups) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are effective in optimizing this compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability by analyzing logP and polar surface area (PSA).
  • QSAR Modeling : Corrogate electronic (e.g., Hammett constants) or steric (e.g., Taft parameters) features with solubility/metabolic stability.
  • CYP450 Inhibition Assays : Use in silico tools (e.g., SwissADME) to identify metabolic hotspots (e.g., demethylation of the 4-methoxy group) .

Table 2 : Example PK Parameters for Analogous Compounds

ParameterValueMethodReference
LogP3.2 ± 0.3HPLC
PSA90 ŲComputational

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